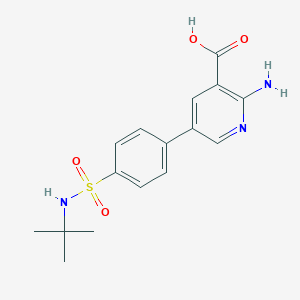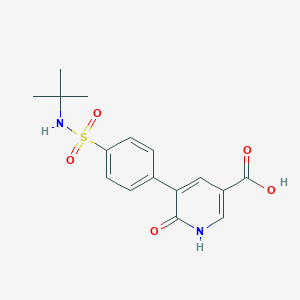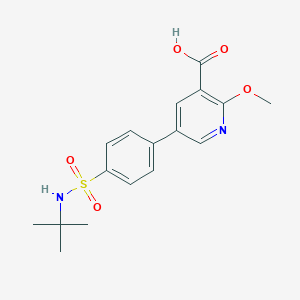![molecular formula C17H18N2O4S B6395458 2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261968-84-6](/img/structure/B6395458.png)
2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (2-PPSA) is a highly selective and potent nicotinic acid receptor agonist with a wide range of applications in scientific research. It is a synthetic compound that has been developed to act as a selective agonist of the nicotinic acid receptor (NAR), which is also known as the G-protein-coupled receptor 109A (GPR109A). 2-PPSA is a valuable tool for studying the physiological and biochemical effects of NAR activation, as well as for exploring new therapeutic approaches for diseases associated with NAR dysfunction.
Mecanismo De Acción
2-PPSA is an agonist of the NAR, which is a G-protein-coupled receptor (GPCR). When 2-PPSA binds to the NAR, it activates the receptor, which in turn triggers a cascade of biochemical events. These events lead to the activation of intracellular signaling pathways, which ultimately result in the physiological changes associated with NAR activation.
Biochemical and Physiological Effects
2-PPSA has been shown to have a wide range of biochemical and physiological effects. It has been shown to activate pathways involved in lipid and glucose metabolism, as well as pathways involved in inflammation, pain, and immune function. It has also been shown to have anti-hypertensive effects, as well as to reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-PPSA has several advantages for laboratory experiments. It is a highly selective and potent agonist of the NAR, which makes it ideal for studying the effects of NAR activation. It is also relatively easy to synthesize and is relatively stable, which makes it ideal for long-term experiments. However, it is important to note that 2-PPSA is a synthetic compound, which means that its effects may not be identical to those of naturally occurring NAR agonists.
Direcciones Futuras
There are a number of potential future directions for the use of 2-PPSA in scientific research. These include further investigation into the effects of NAR activation on metabolic and vascular diseases, such as obesity, diabetes, and hypertension. It could also be used to explore new therapeutic approaches for diseases associated with NAR dysfunction. Additionally, 2-PPSA could be used to study the effects of NAR activation on inflammation, pain, and immune function. Finally, it could be used to develop novel drugs that target the NAR for the treatment of various diseases.
Métodos De Síntesis
2-PPSA is synthesized through a multi-step process that begins with the condensation of piperidine-1-sulfonyl chloride with 4-chlorobenzaldehyde to form the intermediate compound 4-(piperidin-1-ylsulfonyl)benzaldehyde. This intermediate is then reacted with nicotinic acid (NA) to form the desired product, 2-PPSA. The synthesis of 2-PPSA is relatively simple and can be completed in a few hours.
Aplicaciones Científicas De Investigación
2-PPSA has been widely used in scientific research to study the physiological and biochemical effects of NAR activation. It has been used to investigate the role of NAR in metabolic and vascular diseases, including obesity, diabetes, and hypertension. It has also been used to study the effects of NAR activation on inflammation, pain, and immune function.
Propiedades
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-5-4-10-18-16(15)13-6-8-14(9-7-13)24(22,23)19-11-2-1-3-12-19/h4-10H,1-3,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFIVURFQRYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=C(C=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688487 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261968-84-6 |
Source


|
| Record name | 2-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)